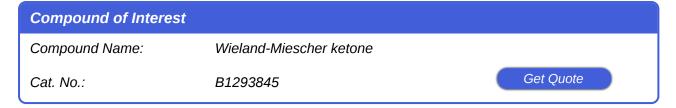


# Spectroscopic Profile of Wieland-Miescher Ketone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **Wieland-Miescher ketone** is a foundational building block in the stereoselective synthesis of a vast array of complex natural products and pharmacologically active molecules.[1] Its rigid bicyclic structure and versatile functional groups make it a crucial starting material in the construction of steroids, terpenoids, and other polycyclic systems. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the **Wieland-Miescher ketone**.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of the **Wieland-Miescher ketone**. This information is critical for the identification and characterization of this important synthetic intermediate.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Wieland-Miescher Ketone



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.86	S	1H	C4-H
2.75 - 2.05	m	8H	CH <sub>2</sub> groups
1.85 - 1.55	m	2H	CH <sub>2</sub> group
1.35	S	3H	C8a-CH₃

Solvent: CDCl<sub>3</sub>. The data is referenced from publicly available spectral databases.[2]

Table 2: 13C NMR Spectroscopic Data for Wieland-

Miescher Ketone

Chemical Shift (δ) ppm	Carbon Type	Assignment
211.5	C=O	C6
198.5	C=O	C1
169.5	С	C4a
125.0	СН	C4
50.0	С	C8a
35.5	CH₂	C8
34.0	CH₂	C2
31.5	CH₂	C7
28.0	CH₂	C5
23.0	CH₂	C3
18.0	СН₃	C8a-CH₃

Solvent: CDCl3. The data is referenced from publicly available spectral databases.[2]





Table 3: Infrared (IR) Spectroscopy Data for Wieland-

**Miescher Ketone** 

Wavenumber (cm⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (saturated ketone)
1665	Strong	C=O stretch ( $\alpha$ , $\beta$ -unsaturated ketone)
1615	Medium	C=C stretch (alkene)

Sample preparation: Thin film or KBr pellet. The data is referenced from publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data for Wieland-

**Miescher Ketone** 

m/z	Relative Intensity (%)	Assignment
178	100	[M] <sup>+</sup> (Molecular Ion)
150	40	[M - CO]+
136	60	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
122	85	[M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
108	55	[M - C4H6O]+
93	70	[C7H9O] <sup>+</sup>
77	45	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI). The data is referenced from publicly available spectral databases.[2][4]

# **Experimental Protocols**



The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AMX500 or equivalent, is typically employed for data acquisition.[5]

#### Sample Preparation:

- A sample of Wieland-Miescher ketone (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL) in a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 scans may be necessary due to the lower natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy



Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX FTIR spectrometer, is commonly used.[5]

Sample Preparation (Thin Film Method):

- A small amount of Wieland-Miescher ketone is dissolved in a volatile solvent like dichloromethane or acetone.
- A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

#### Data Acquisition:

- A background spectrum of the clean salt plate is recorded.
- The spectrum of the sample is then recorded and the background is automatically subtracted.
- The spectral range is typically 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as a Hewlett-Packard GC-MS system (HP 5988A), is a common setup for the analysis of volatile compounds like the **Wieland-Miescher ketone**.[5]

#### Sample Preparation:

 A dilute solution of Wieland-Miescher ketone is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

#### **GC-MS Parameters:**

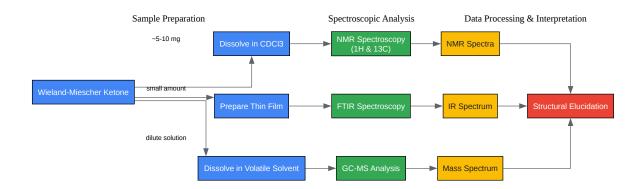
- Injection Mode: Split injection.
- Carrier Gas: Helium.
- Column: A nonpolar capillary column (e.g., HP-5MS).



- Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- · Detector: Electron multiplier.

# **Experimental Workflow Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of the **Wieland-Miescher ketone**.



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A generalized workflow for the spectroscopic analysis of **Wieland-Miescher ketone**.

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